N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
Description
This compound is a bis-amide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to an ethanediamide group, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) group. The presence of fluorine and methyl groups enhances lipophilicity and metabolic stability, making it a candidate for pesticidal or pharmaceutical applications. Structural determination of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-13-10-14(2)20(15(3)11-13)27-22(29)21(28)25-9-8-19-16(4)26-23(30-19)17-6-5-7-18(24)12-17/h5-7,10-12H,8-9H2,1-4H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDYWCZDLZJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the fluorophenyl and trimethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for understanding its metabolic pathways or degradation products.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Thiazole Ring Reactivity
The 4-methyl-1,3-thiazole ring participates in electrophilic substitution and coordination reactions.
Electrophilic Substitution
The 5-position of the thiazole ring (adjacent to the ethyl group) is reactive due to electron-donating effects from the methyl group:
| Reaction | Reagents | Product | Position | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃, 25°C | 5-Bromo-thiazole derivative | C5 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | C5 |
Coordination Chemistry
The thiazole’s nitrogen and amide carbonyl oxygen act as bidentate ligands for transition metals (e.g., Ni²⁺, Re³⁺), forming stable complexes :
| Metal | Ligand Sites | Geometry | Application | Reference |
|---|---|---|---|---|
| Ni²⁺ | Thiazole N, Amide O | Square planar | Antimicrobial agents | |
| Re³⁺ | Thiazole N, Amide O | Octahedral | Catalytic CO₂ hydrogenation |
Nucleophilic Reactions at the Ethyl Linker
The ethylene bridge between the thiazole and amide groups undergoes nucleophilic substitution under harsh conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 6 hrs | Reduction to secondary amine | |
| CH₃I (excess) | K₂CO₃, DMF, 60°C, 24 hrs | Quaternary ammonium salt |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways involving:
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Amide bond cleavage (220–300°C): Releases CO and NH₃.
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Thiazole ring degradation (>300°C): Forms HCN, CO₂, and fluorinated aromatics .
Activation Energy : ΔH‡ = 145 kJ/mol (calculated via Kissinger method) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
C-F bond cleavage : Forms a phenyl radical, leading to dimerization products.
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Thiazole ring opening : Generates thiocyanate intermediates.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiazolo-Triazole Cores
Compound A : N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Key Differences :
- Replaces the 3-fluorophenyl group with a 4-methoxyphenyl substituent.
- Incorporates a thiazolo-triazol fused ring system instead of a simple thiazole.
- Substitutes the mesityl group with a 3-chloro-4-methylphenyl group.
- The fused triazole ring may enhance rigidity, affecting conformational flexibility compared to the target compound.
Compound B : N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide (Thifluzamide, )
Compounds with Mesityl Substitutents
Compound C: 4-Methyl-2-[[(3-phenylpropyl)amino]carbonyl]amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide ()
- Key Differences: Shares the mesityl group but uses a carboxamide linker instead of ethanediamide. Substitutes the ethyl-thiazole chain with a 3-phenylpropylamino group.
- Impact :
Functional and Pharmacological Comparisons
Physicochemical Properties
| Property | Target Compound | Compound A | Thifluzamide (B) |
|---|---|---|---|
| Molecular Weight | ~460 g/mol | ~520 g/mol | ~500 g/mol |
| LogP (Predicted) | 4.2 | 3.8 | 5.1 |
| Key Substituents | 3-Fluorophenyl, Mesityl | 4-Methoxyphenyl, Chloro | Br, CF3O |
| Functional Group | Ethanediamide | Ethanediamide | Carboxamide |
- Analysis :
- The target compound’s higher logP vs. Compound A suggests better membrane penetration.
- Thifluzamide’s bromine and trifluoromethoxy groups contribute to its superior pesticidal potency .
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 400.47 g/mol
- CAS Number : 946327-97-5
The compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The thiazole and fluorophenyl groups interact with specific enzymes, potentially inhibiting their activity and disrupting cellular processes.
- Receptor Modulation : It may modulate receptor activity involved in inflammatory pathways, contributing to its anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious diseases .
Anticancer Properties
Research has indicated that compounds with thiazole rings often exhibit anticancer activity. For instance:
- A study found that thiazole derivatives displayed significant cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range (1.61 ± 1.92 µg/mL) for certain derivatives .
- Structure-activity relationship (SAR) analyses revealed that modifications on the phenyl ring enhance cytotoxicity, suggesting that the compound might be effective against specific cancer types.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Research Findings and Case Studies
Case Study: Anti-inflammatory Effects
A specific case study highlighted the compound's ability to suppress TNFα release in stimulated whole blood from cynomolgus monkeys. It was administered at varying doses, demonstrating a dose-dependent reduction in inflammatory markers . This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step reactions, including Hantzsch thiazole ring formation. A comparable acetamide derivative was synthesized by reacting a thiazolidinedione intermediate with chloroacetylated reagents in DMF under basic conditions (K₂CO₃), achieving yields >70% when using 1.5 mol equivalents of the chloroacetylated reagent. Reaction monitoring via TLC and aqueous workup are critical for purity .
Q. Which spectroscopic methods are optimal for structural characterization, and how are data discrepancies addressed?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and substituent positions. For fluorinated analogs, spectrofluorometric analysis (e.g., λex/λem = 290/340 nm) validates conjugated systems. Inconsistent NMR signals (e.g., rotational isomers) may require variable-temperature NMR or 2D experiments (COSY/HSQC) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
Initial screening should include enzyme inhibition assays (e.g., kinases) and cytotoxicity profiling (MTT assay). Hypoglycemic activity in murine models, assessed via glucose tolerance tests, demonstrated dose-dependent effects over 6–12 hours for related thiazole derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve synthesis reproducibility for the thiazole ring formation?
A Box-Behnken or Plackett-Burman design can optimize variables like temperature, solvent ratio, and catalyst loading. For example, flow-chemistry DoE achieved 92% reproducibility in diazomethane synthesis by adjusting residence time (2.5 min) and oxidant equivalents (1.2 mol) . Response surface models should prioritize metrics like ring-closure efficiency.
Q. How to resolve contradictions between solubility and in vitro activity in SAR studies?
Solubility-activity conflicts may arise from aggregation or solvent effects. Dynamic light scattering (DLS) detects nanoaggregates (>200 nM), while equilibrium solubility measurements (chase method) clarify true activity. Co-solvents (≤5% DMSO) in assay media mitigate false negatives .
Q. What computational tools validate substituent electronic effects on target binding?
Molecular docking (AutoDock Vina) and DFT-based electrostatic potential maps quantify electronic effects. For example, 3-fluorophenyl derivatives showed 3.2-fold higher kinase inhibition than 4-substituted analogs due to enhanced dipole interactions (ΔG ≤ -9.8 kcal/mol) .
Q. What crystallographic challenges arise, and how are disordered solvents resolved?
Single-crystal X-ray diffraction often encounters solvent disorder (e.g., DMF/water). Using SQUEEZE (PLATON) to model diffuse electron density and refining anisotropic displacement parameters for heavy atoms (S, F) reduces R-factors to <0.06, as seen in fluorophenyl-thiazole structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
